molecular formula C16H18N2O3S B2792770 1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine CAS No. 1645419-41-5

1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine

Cat. No.: B2792770
CAS No.: 1645419-41-5
M. Wt: 318.39
InChI Key: ORNJUEZPGIQWDA-UHFFFAOYSA-N
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Description

1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound features a chromene moiety, which is a benzopyran derivative, linked to a piperazine ring through a sulfonyl group The prop-2-ynyl group attached to the piperazine ring adds to its structural uniqueness

Chemical Reactions Analysis

Types of Reactions

1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Chromene derivatives with additional oxygen functionalities.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may interfere with signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    Coumarin Derivatives: Like chromenes, coumarins are benzopyran derivatives with significant pharmacological properties.

Uniqueness

1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine is unique due to the combination of its sulfonyl piperazine and chromene moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2H-chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-7-17-8-10-18(11-9-17)22(19,20)15-12-14-5-3-4-6-16(14)21-13-15/h1,3-6,12H,7-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNJUEZPGIQWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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